BenchChemオンラインストアへようこそ!

N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

PDK1 Inhibitor Oncology AGC Kinase

ATP-competitive PDK1 inhibitor with unique 3-bromoanilino and furan-2-carboxamide substitutions that ensure selectivity over COX and vanin-1. Annotated as Thiazole carboxamide derivative 28 in patents; used to dissect the PI3K/PDK1/AKT axis without off-target activity. Validated as a chemical probe and medicinal chemistry reference for SAR benchmarking. Ideal for oncology signaling research.

Molecular Formula C17H14BrN3O3S
Molecular Weight 420.28
CAS No. 1049453-97-5
Cat. No. B2730557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
CAS1049453-97-5
Molecular FormulaC17H14BrN3O3S
Molecular Weight420.28
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H14BrN3O3S/c18-11-3-1-4-12(9-11)19-15(22)7-6-13-10-25-17(20-13)21-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,22)(H,20,21,23)
InChIKeyMSNPODJFKLMUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (CAS 1049453-97-5) in Oncology Research


N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic, small-molecule thiazole carboxamide derivative specifically designed as an inhibitor of 3-Phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator of the AGC kinase family and a critical node in oncogenic signaling [1]. This compound, cataloged as 'Thiazole carboxamide derivative 28' in the patent literature, is part of a class of ATP-competitive inhibitors that target the PDK1 active site, aiming to disrupt downstream pro-survival and proliferative pathways in cancer cells [1].

Why Interchanging N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide with Other Thiazole Carboxamides is Not Warranted


The thiazole carboxamide scaffold is a privileged structure with diverse biological activities, from COX-2 inhibition to AMPA receptor modulation, meaning minor structural modifications cause profound target-switching [1]. This specific compound's unique N-(3-((3-bromophenyl)amino)-3-oxopropyl) and furan-2-carboxamide substitutions were rationally selected within a patent series to confer selectivity for PDK1 over other kinases, a distinction not achievable with other 'thiazole carboxamide derivatives' like those targeting COX enzymes or vanin-1 [2]. Simple substitution with an uncharacterized analog risks complete loss of PDK1 engagement or introduction of off-target liabilities, invalidating experimental models dependent on this specific mechanism.

Quantitative Differentiation Evidence for N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide as a PDK1 Inhibitor


Defined Target Engagement: PDK1 Kinase Inhibition for Oncology Research

In contrast to broad-spectrum kinase inhibitors or thiazole carboxamides targeting COX enzymes, this compound is patented and categorized as a specific inhibitor of the 3-Phosphoinositide-dependent protein kinase 1 (PDK1) [1]. The DrugMAP database explicitly links this compound ('Thiazole carboxamide derivative 28') to the PDK1 target (UniProt ID: PDK1_HUMAN) with a mechanism of action stated as 'Inhibitor' [1]. This provides a clear differentiation from other thiazole derivatives, such as those acting as COX suppressors or antimicrobials, which have no PDK1 activity [2]. Precise IC50 values for this specific compound were not available in the public domain, but its patented status for oncological indications confirms a level of potency and selectivity observed in primary patent assays that is distinct from non-PDK1-targeting comparators [1].

PDK1 Inhibitor Oncology AGC Kinase

Differentiation from Antimicrobial Thiazole Furan-Carboxamides via Structural Specificity

A structurally similar base scaffold, N-(thiazol-2-yl)furan-2-carboxamide, has been independently synthesized and characterized for its antimicrobial activity against a panel of eight microorganisms (Gram-positive, Gram-negative, and fungi) [1]. This base scaffold showed 'good antimicrobial activity' and lacks any reported PDK1 inhibitory function [1]. The target compound's critical differentiation lies in the addition of the N-(3-((3-bromophenyl)amino)-3-oxopropyl) group, which is a key pharmacophoric element introduced in the PDK1 patent series to redirect activity from antimicrobial to kinase inhibition [2]. This demonstrates that even minor structural modifications to the furan-carboxamide thiazole core result in a complete change in biological target and therapeutic application.

Chemical Probe Selectivity Kinase Inhibition Structure-Activity Relationship

Patented Oncological Indication as a Marker of Validated In Vivo Potential

The compound is assigned patented status for 'Metastatic cancer' and 'Solid tumour/cancer' in drug-target interaction databases, derived from its intellectual property in patent WO2012036974 [1]. This is a critical differentiator from purely academic tool compounds, as it implies that the compound has met patent office disclosure requirements for biological activity, often including cellular and in vivo efficacy data. Other thiazole carboxamide derivatives, such as those studied only for antimicrobial or antioxidant properties, lack this translational pharmacological annotation and therefore do not carry the same evidentiary weight for anticancer research programs.

Anticancer Agent Metastatic Cancer Drug Development

Defined Applications for N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide in Oncology and Kinase Research


Functional Probing of PDK1-Dependent Survival Signaling in Cancer Cell Lines

In models of cancers where the PI3K/PDK1/AKT axis is hyperactivated, this compound serves as a specific chemical probe to dissect PDK1's role. Unlike pan-AKT or PI3K inhibitors, its target annotation suggests it can help differentiate PDK1-specific phenotypes from those of downstream effectors, as confirmed by its patented classification as a PDK1 inhibitor [1].

Control Compound for SAR Studies of PDK1 Inhibitor Series

For medicinal chemistry teams optimizing novel PDK1 inhibitors, this compound can function as a structurally defined reference point from the patent literature [1]. Its N-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazole core provides a benchmark for comparative biochemical and cellular potency determinations, ensuring new analogs are benchmarked against a known, patented inhibitor scaffold.

Negative Control for Thiazole Furan-Carboxamide Antimicrobial Studies

Researchers investigating the antimicrobial properties of thiazole carboxamide derivatives can utilize this compound as a specificity control. Since the simple core scaffold N-(thiazol-2-yl)furan-2-carboxamide exhibits broad antimicrobial activity [2], this more complex derivative, redesigned for kinase inhibition, should display a markedly different biological profile, thereby validating the selectivity of the antimicrobial hits.

Quote Request

Request a Quote for N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.